1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate is a complex organic compound that features a variety of functional groups, including tert-butyl, methyl, benzyloxy, tert-butoxycarbonylamino, and iodo groups
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Functional Groups: The tert-butyl, methyl, benzyloxy, tert-butoxycarbonylamino, and iodo groups are introduced through various reactions such as alkylation, acylation, and halogenation.
Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect sensitive functional groups during the synthesis and are later removed under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary and may include inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar compounds to 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate include other indole derivatives with different substituentsThe uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-phenylmethoxyindole-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31IN2O7/c1-26(2,3)36-24(32)29-18-14-20(35-15-16-11-9-8-10-12-16)22-17(21(18)28)13-19(23(31)34-7)30(22)25(33)37-27(4,5)6/h8-14H,15H2,1-7H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURWXBJGTRVHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1I)C=C(N2C(=O)OC(C)(C)C)C(=O)OC)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31IN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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